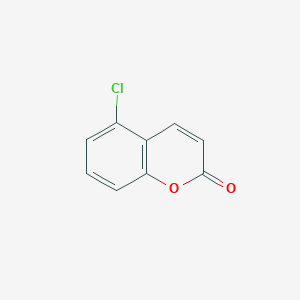

5-Chloro-2h-chromen-2-one

Overview

Description

“5-Chloro-2h-chromen-2-one” is a derivative of coumarin, which is an aromatic organic chemical compound . Its molecule can be described as a benzene molecule with two adjacent hydrogen atoms replaced by an unsaturated lactone ring . It belongs to the benzopyrone chemical class and is considered a lactone .

Synthesis Analysis

The synthesis of “this compound” and its derivatives has been achieved through various methods. For instance, one study reported the preparation of key intermediates like 6-chloro-2-oxo-2H-chromene-4-carbaldehyde through multicomponent reactions (MCRs), under microwave assistance as well as conventional chemical synthesis processes .

Molecular Structure Analysis

The molecular formula of “this compound” is C9H5ClO2 . Its average mass is 180.588 Da and its monoisotopic mass is 179.997803 Da .

Chemical Reactions Analysis

In the synthesis of “this compound” derivatives, key intermediates were incorporated in a series of multicomponent reactions (MCRs), under microwave assistance as well as conventional chemical synthesis processes .

Scientific Research Applications

Synthesis of Novel Compounds

5-Chloro-2H-chromen-2-one has been utilized in various synthetic pathways. A study describes its role in the ultrasound-promoted synthesis of novel thiazole derivatives bearing a coumarin nucleus, demonstrating its utility in rapid synthesis techniques (Gomha & Khalil, 2012). Additionally, microwave-assisted synthesis of novel 2H-Chromene derivatives incorporating this compound has been reported, highlighting its application in producing compounds with antimicrobial activity (El Azab, Youssef, & Amin, 2014).

Molecular Docking and Structural Analyses

In the field of computational chemistry, this compound derivatives have been studied through molecular docking, Hirshfeld surface, and spectroscopic analyses. These studies contribute to understanding the compound's molecular geometry, electronic properties, and potential biological interactions (Sert et al., 2018).

Development of Antimicrobial and Anticancer Agents

Research has shown the potential of this compound in the development of novel compounds with antimicrobial and anticancer properties. For instance, its derivatives have been evaluated for their antimicrobial activity against various bacteria and fungi, as well as for their cytotoxicity against cancer cell lines (Ambati et al., 2017).

Photochemical Synthesis

This compound is also utilized in photochemical synthesis. One study illustrates its role in the one-shot photochemical synthesis of 5-(thiophen-3-yl)pyrano[2,3-c]chromen-2(3H)-ones, showcasing a unique application in intramolecular Paterno-Buchi reactions (Jindal et al., 2014).

Inhibitor Studies

In the field of corrosion science, this compound derivatives have been studied for their inhibitory effects in acidic media. These studies help in understanding the material's protective qualities and potential applications in industrial settings (Fitoz et al., 2017).

Mechanism of Action

Target of Action

5-Chloro-2h-chromen-2-one is a derivative of the chromene family, which has been associated with a wide range of biological activities. and antioxidant activities, suggesting that they may interact with enzymes or proteins involved in these biological processes.

Mode of Action

Chromene derivatives have been reported to exhibit antifungal activity by interacting with enzymes or proteins involved in the growth and reproduction of fungi . They may also exert antioxidant activity by neutralizing harmful free radicals .

Biochemical Pathways

Given the reported antifungal and antioxidant activities of chromene derivatives , it can be inferred that this compound may interfere with the metabolic pathways of fungi and the oxidative stress pathways in cells.

Pharmacokinetics

A related compound was found to have high gi absorption and was predicted to be bbb permeant , suggesting that this compound may have similar properties.

Result of Action

Chromene derivatives have been reported to exhibit antifungal activity, suggesting that they may inhibit the growth and reproduction of fungi . They may also exert antioxidant activity, potentially protecting cells from oxidative damage .

Action Environment

It is known that the biological activity of chromene derivatives can be influenced by various factors, including temperature, ph, and the presence of other substances . Therefore, it is likely that the action of this compound could also be influenced by similar factors.

Future Directions

The future directions for “5-Chloro-2h-chromen-2-one” and its derivatives could involve further exploration of their biological activities. For instance, one study synthesized a series of novel α-aminophosphonates derivatives bearing substituted quinoline or quinolone, and coumarylthiazole or 5-phenylthiazol-2-amine moieties, and found that most of the tested compounds showed moderate inhibitory activities against both Gram-positive and negative bacteria . This suggests potential for “this compound” and its derivatives in the development of new antimicrobial agents.

Biochemical Analysis

Biochemical Properties

They have been reported to inhibit carbonic anhydrase, target PI3K/Akt/mTOR signaling pathways, induce cell apoptosis protein activation, inhibit tumor multidrug resistance, regulate the reactive oxygen species, and inhibit tumor angiogenesis .

Cellular Effects

Coumarins have been reported to have significant anti-tumor abilities . They can influence cell function by targeting various cell signaling pathways, affecting gene expression, and altering cellular metabolism .

Molecular Mechanism

Coumarins are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Coumarins are known to have a wide range of applications in medical science, biomedical research, and many industrial branches .

Dosage Effects in Animal Models

Coumarins have been reported to have various pharmacological effects, including antiviral, antibacterial, antimicrobial, anticoagulant, anti-inflammatory, anticancer, anticonvulsant, antioxidant, antifungal, and anti-HIV activities .

Metabolic Pathways

Coumarins are known to interact with various enzymes and cofactors, and they can affect metabolic flux or metabolite levels .

Transport and Distribution

Coumarins are known to interact with various transporters or binding proteins .

Subcellular Localization

Coumarins are known to be directed to specific compartments or organelles based on certain targeting signals or post-translational modifications .

Properties

IUPAC Name |

5-chlorochromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClO2/c10-7-2-1-3-8-6(7)4-5-9(11)12-8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYFHMNIBSWVKIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=O)O2)C(=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80282544 | |

| Record name | 5-Chlorocoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80282544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38169-98-1 | |

| Record name | 38169-98-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26427 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Chlorocoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80282544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Acetamide, N-[3-[bis[2-(acetyloxy)ethyl]amino]-4-ethoxyphenyl]-](/img/structure/B1605769.png)

![3-Bromofuro[2,3-c]pyridine](/img/structure/B1605770.png)

![5H-Cyclopenta[b]pyridine](/img/structure/B1605784.png)